5,5'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene
Overview
Description
5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is a chemical compound with the molecular formula C40H58S4 . It is a light yellow to brown powder or crystal . This compound is used in the field of materials science, specifically in electronic materials and organic transistor (OFET) materials .
Molecular Structure Analysis
The molecular structure of 5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene consists of 40 carbon atoms, 58 hydrogen atoms, and 4 sulfur atoms . The exact structure would require more specific information or a detailed diagram, which is not available in the search results.It is a solid at 20 degrees Celsius . The compound has a melting point of 166 degrees Celsius . Its maximum absorption wavelength is 403 nm in 1,1,2,2-Tetrachloroethane .
Scientific Research Applications
Synthesis and Polymerization
5,5'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene is a key component in the synthesis of polythiophene derivatives. Bura et al. (2015) reported the synthesis of well-defined poly(3,3‴-didodecyl-2,2′:5′,2″:5″,2‴-quaterthiophene) using direct heteroarylation polymerization, a method showing promise for creating defect-free polythiophene derivatives. This research highlights the potential of this compound in creating advanced materials with controlled structures for various applications (Bura, Morin, & Leclerc, 2015).
Field-Effect Transistors
The molecule has been utilized in developing high-performance field-effect transistors. Letizia et al. (2005) synthesized carbonyl-functionalized quaterthiophenes, showing high electron mobility in solution-cast and vapor-deposited films. This indicates its potential in creating efficient semiconductor devices (Letizia, Facchetti, Stern, Ratner, & Marks, 2005).
Optical and Thermal Properties
Studies on benzobisthiazole derivatives and oligothiophenes have provided insights into the optical and thermal properties of compounds similar to this compound. Kang et al. (2010) and Aschi et al. (2012) have contributed to understanding these properties, which are crucial for applications in optoelectronics and photonics (Kang, Kim, Jeong, Nah, Park, Bae, Lee, & Kim, 2010); (Aschi, Amadei, Pellegrino, Perin, & Po', 2012).
Solar Cells and Organic Electronics
This compound is significant in the development oforganic photovoltaics and solar cells. Vemulamada et al. (2008) explored blends of regio-regular poly(3,3‴-didodecyl quaterthiophene) with PC70BM, demonstrating its potential in organic photovoltaic applications with efficiency improvements (Vemulamada, Hao, Kietzke, & Sellinger, 2008). Additionally, Mitzi et al. (1999) incorporated a quaterthiophene derivative in perovskite structures, impacting the optical properties of lead(II) halide-based perovskites and paving the way for innovative organic-inorganic hybrid materials (Mitzi, Chondroudis, & Kagan, 1999).
Molecular and Electronic Structure Studies
The study of carbonyl-functionalized quaterthiophenes by Yoon et al. (2006) revealed important trends in optical absorption, molecular structures, and electronic properties. This is crucial for the development of materials with tailored properties for electronic applications (Yoon, Facchetti, Stern, & Marks, 2006).
Mechanism of Action
Target of Action
The primary target of 5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene, also known as 2-Dodecyl-5-[5-[5-(5-dodecylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene, is the organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilize an organic semiconductor in their channel .
Mode of Action
This compound acts as a semiconducting oligomer (p-type) . It interacts with its targets, the OFETs, by facilitating the movement of holes (positive charge carriers) within the transistor . This results in changes in the electrical properties of the transistor, influencing its performance .
Biochemical Pathways
It is known that the compound plays a crucial role in the operation of ofets . By facilitating the movement of holes, it influences the electrical conductivity of the transistor, which is a key aspect of its function .
Pharmacokinetics
) and its melting point (166 °C ), are of interest.
Result of Action
The result of the action of 5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is the improved performance of OFETs . By facilitating the movement of holes, it enhances the electrical conductivity of the transistor, which can lead to improved device performance .
Action Environment
The action of 5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is influenced by environmental factors such as temperature and the presence of other materials in the transistor . For example, its melting point of 166 °C suggests that it can withstand relatively high temperatures.
Biochemical Analysis
Biochemical Properties
As a semiconducting oligomer, it is primarily used in the field of electronics
Cellular Effects
It is primarily used in the field of electronics, and its impact on cell function, cell signaling pathways, gene expression, and cellular metabolism has not been extensively studied .
Molecular Mechanism
As a semiconducting oligomer, it is primarily used in the field of electronics
Temporal Effects in Laboratory Settings
As a semiconducting oligomer, it is primarily used in the field of electronics
Dosage Effects in Animal Models
As a semiconducting oligomer, it is primarily used in the field of electronics
Metabolic Pathways
As a semiconducting oligomer, it is primarily used in the field of electronics
Transport and Distribution
As a semiconducting oligomer, it is primarily used in the field of electronics
Subcellular Localization
As a semiconducting oligomer, it is primarily used in the field of electronics
Properties
IUPAC Name |
2-dodecyl-5-[5-[5-(5-dodecylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58S4/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-27-35(41-33)37-29-31-39(43-37)40-32-30-38(44-40)36-28-26-34(42-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLUEDGBXMVFNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)CCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701215045 | |
Record name | 5,5′′′-Didodecyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701215045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153561-79-6 | |
Record name | 5,5′′′-Didodecyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153561-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5′′′-Didodecyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701215045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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